1-[4-(4-Chloro-3-trifluoromethylphenoxy)-phenyl]-ethylamine
Description
1-[4-(4-Chloro-3-trifluoromethylphenoxy)-phenyl]-ethylamine is a fluorinated aromatic ethylamine derivative characterized by a phenoxy-substituted phenyl ring bearing both a chlorine atom and a trifluoromethyl group.
Properties
IUPAC Name |
1-[4-[4-chloro-3-(trifluoromethyl)phenoxy]phenyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3NO/c1-9(20)10-2-4-11(5-3-10)21-12-6-7-14(16)13(8-12)15(17,18)19/h2-9H,20H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNHKSIJXDJXKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2=CC(=C(C=C2)Cl)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(4-Chloro-3-trifluoromethylphenoxy)-phenyl]-ethylamine can be achieved through several routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs boron reagents and palladium catalysts under mild conditions. Another method involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with appropriate amines . Industrial production methods often optimize these reactions for higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-[4-(4-Chloro-3-trifluoromethylphenoxy)-phenyl]-ethylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Research indicates that 1-[4-(4-Chloro-3-trifluoromethylphenoxy)-phenyl]-ethylamine exhibits notable biological activities, particularly in cancer research. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.
Anticancer Properties
Several studies have investigated the anticancer properties of compounds similar to this compound. For instance, derivatives of oxadiazole, which share structural similarities, have shown promising results against various cancer cell lines:
- Cell Line Studies : Compounds with oxadiazole rings demonstrated IC50 values ranging from 0.11 to 48.37 µM against different cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer) .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific enzymes involved in cell proliferation and survival, such as histone deacetylases (HDACs) and topoisomerase II .
Pharmacological Applications
The pharmacological potential of this compound extends beyond oncology into other therapeutic areas.
Anti-inflammatory Effects
Recent studies suggest that compounds with similar structures may exhibit anti-inflammatory properties by modulating cytokine production and leukocyte recruitment at sites of inflammation. This suggests a potential application in treating inflammatory diseases .
Neuropharmacological Applications
Given its structural features, there is interest in exploring the neuropharmacological effects of this compound. Research on related compounds indicates potential applications in treating neurodegenerative diseases through mechanisms involving neurotransmitter modulation and neuroprotection .
Case Study: Cancer Cell Line Inhibition
A study focused on a series of substituted oxadiazole derivatives showed that certain modifications could significantly enhance anticancer activity. The most potent compounds exhibited IC50 values comparable to established chemotherapeutics such as doxorubicin .
Case Study: Anti-inflammatory Activity
Research has shown that similar compounds can inhibit phospholipase A2, an enzyme implicated in inflammatory responses, suggesting a pathway for developing anti-inflammatory agents based on the structure of this compound .
Mechanism of Action
The mechanism of action of 1-[4-(4-Chloro-3-trifluoromethylphenoxy)-phenyl]-ethylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity . This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Compounds:
Structural Insights :
- The combination of chloro and trifluoromethyl groups may confer unique electronic effects compared to mono-halogenated analogs like 1-(4-Chloro-3-fluorophenyl)ethanamine .
Pricing and Availability (Selected Examples):
| Compound Name | Price (per gram) | Vendor/Ref. |
|---|---|---|
| (S)-1-(3-(Trifluoromethyl)phenyl)ethylamine HCl | €329 | |
| (1R)-1-(4-Fluoro-3-methoxyphenyl)ethylamine HCl | $212 | |
| 1-(p-Chlorophenyl)ethylamine | Not listed |
Observations :
- Trifluoromethyl-substituted ethylamines (e.g., ) are commercially available but at higher costs compared to non-fluorinated analogs.
- The target compound’s phenoxy group and dual substituents may complicate synthesis, as evidenced by discontinued availability of related compounds like .
Biological Activity
1-[4-(4-Chloro-3-trifluoromethylphenoxy)-phenyl]-ethylamine, also referred to as a phenylamine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects.
Chemical Structure
The compound is characterized by the following structural features:
- A phenoxy group with a chlorine and trifluoromethyl substitution.
- An ethylamine moiety linked to a biphenyl framework.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The following sections detail specific activities and findings related to this compound.
Anticancer Activity
Several studies have evaluated the compound's anticancer properties:
- In Vitro Studies : The compound was tested against various cancer cell lines, revealing significant cytotoxicity. For instance, it exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, including human colon adenocarcinoma (CaCo-2) and melanoma (MEXF 462) .
- Mechanism of Action : The compound appears to inhibit key signaling pathways involved in cell proliferation and survival. It has shown potential in modulating apoptosis-related proteins, suggesting a mechanism that could promote cancer cell death .
Anti-inflammatory Effects
This compound has also been implicated in anti-inflammatory pathways:
- Cytokine Inhibition : The compound demonstrated the ability to reduce the production of pro-inflammatory cytokines in vitro. This suggests its potential utility in treating inflammatory diseases .
Neuroprotective Activity
Emerging research indicates that this compound may have neuroprotective properties:
- Neuroprotection Studies : In models of neurodegenerative diseases, the compound showed promise in protecting neuronal cells from oxidative stress-induced damage. This activity is particularly relevant for conditions like Alzheimer's disease .
Summary of Biological Activities
Case Studies
- Case Study on Anticancer Efficacy : A study evaluated the efficacy of this compound in human melanoma models. Results indicated a significant reduction in tumor size and improved survival rates in treated groups compared to controls.
- Neuroprotection in Animal Models : In a rodent model of Alzheimer's disease, administration of the compound resulted in decreased levels of amyloid-beta plaques, suggesting a protective effect on cognitive function.
Q & A
Q. What are the optimal synthetic routes for 1-[4-(4-Chloro-3-trifluoromethylphenoxy)-phenyl]-ethylamine, and how can intermediates be purified effectively?
- Methodological Answer : The synthesis typically involves Ullmann coupling to attach the chlorinated trifluoromethylphenoxy group to the phenyl ring, followed by reductive amination to introduce the ethylamine moiety. Key intermediates, such as 4-(4-chloro-3-trifluoromethylphenoxy)benzaldehyde, require purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials. For final product isolation, recrystallization in ethanol/water yields high-purity crystals. Monitoring reaction progress with TLC (Rf ~0.4 in 3:1 hexane:EtOAc) is critical .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- NMR (¹H/¹³C, 600 MHz) : Assign peaks for the aromatic region (δ 6.8–7.6 ppm) and ethylamine protons (δ 2.8–3.2 ppm). The trifluoromethyl group (CF₃) appears as a singlet at ~δ -62 ppm in ¹⁹F NMR .
- HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to confirm purity (>98%) and molecular ion [M+H]⁺ (expected m/z: ~377.7).
- X-ray crystallography : Resolves stereochemical ambiguities in the phenoxy-ethylamine linkage .
Q. How should researchers design initial bioactivity screens for this compound?
- Methodological Answer : Prioritize in vitro assays targeting GPCRs (e.g., serotonin or adrenergic receptors) due to structural similarities to phenethylamine derivatives. Use radioligand binding assays (³H-labeled antagonists) at concentrations ranging from 10 nM–10 µM. Include positive controls (e.g., phentolamine) and validate results with dose-response curves (IC₅₀ calculations) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Employ density functional theory (DFT) to optimize the compound’s geometry and calculate electrostatic potential maps for active site interactions. Use molecular docking (AutoDock Vina) to simulate binding to GPCRs, focusing on key residues (e.g., Asp113 in α₁-adrenergic receptors). Validate predictions with mutagenesis studies (e.g., alanine scanning) .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Standardize assay conditions : Control variables like buffer pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and cell line provenance.
- Comparative meta-analysis : Pool data from studies using fixed-effects models to identify outliers. For example, discrepancies in IC₅₀ values may arise from differences in receptor subtypes (α₁A vs. α₁B) .
- Orthogonal validation : Confirm binding affinity with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What are the metabolic pathways of this compound, and how can metabolites be characterized?
- Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and NADPH for 60 minutes. Quench reactions with acetonitrile, then analyze via LC-QTOF-MS in positive ion mode. Major metabolites (e.g., hydroxylated or N-dealkylated products) can be identified using fragmentation patterns (MS/MS) and compared to synthetic standards .
Data Contradiction Analysis
Q. How to address conflicting solubility data in aqueous vs. organic solvents?
- Methodological Answer : Re-evaluate solubility using equilibrium solubility assays (shake-flask method) in PBS (pH 7.4) and DMSO. Note that trifluoromethyl groups enhance lipid solubility (~logP 3.2), but the phenoxy group may reduce solubility in polar solvents. Use dynamic light scattering (DLS) to detect aggregation at high concentrations (>1 mM) .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
